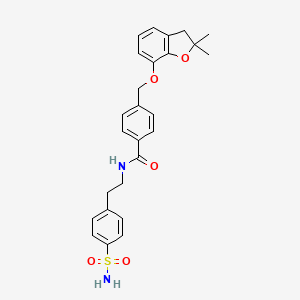

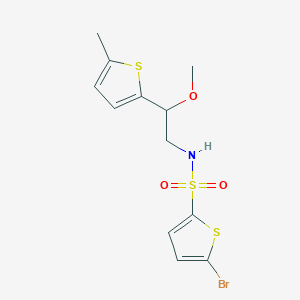

![molecular formula C17H19NO5S B2488065 Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 333446-35-8](/img/structure/B2488065.png)

Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecules with complex sulfonamide and methoxyphenyl groups are of significant interest in organic chemistry and medicinal research due to their diverse chemical and biological properties. These compounds are often synthesized through multi-step chemical reactions and analyzed for their potential applications in various fields, excluding drug use and dosage information as requested.

Synthesis Analysis

The convergent synthesis of related sulfonamide compounds, including methodologies for creating sulfomycin thiopeptide antibiotics degradation products, has been reported. These syntheses often start from simpler nitriles or acetonitriles, indicating a possible route for synthesizing complex molecules like Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (Bagley & Glover, 2006).

Molecular Structure Analysis

Single-crystal X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy are common techniques for analyzing the molecular structure of complex organic compounds. A detailed study on a compound with a similar functional group composition utilized these techniques to elucidate its molecular structure, supported by density functional theory (DFT) calculations (Murugavel et al., 2017).

Chemical Reactions and Properties

Compounds containing methoxyphenyl and sulfonamide groups participate in a variety of chemical reactions, including those catalyzed by metal-free thiophiles. These reactions are crucial for activating thioglycosides and generating glycosyl triflates, showcasing the versatility of sulfonamide compounds in synthesis (Crich & Smith, 2000).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are often determined through experimental analysis. While specific data for Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is not provided, related studies on sulfonamide compounds offer insights into their physical characteristics, such as solubility in various solvents and thermal stability (Furutani et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, can be assessed through a combination of experimental studies and computational methods. NBO analysis, Mulliken charge analysis, and HOMO-LUMO energy gap calculations are commonly used to predict the reactivity and stability of such molecules (Sarojini et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate and its derivatives are primarily used in chemical synthesis and the study of chemical properties. For example, Herslöf and Martin (1987) synthesized a new serotonin homologue through intramolecular cycloaddition, demonstrating the compound's utility in creating complex chemical structures (Herslöf & Martin, 1987). Similarly, Kommidi et al. (2010) developed new synthetic equivalents based on Weinreb amide (WA) functionality for synthesizing tetrahydroisoquinoline frameworks, highlighting the compound's role in facilitating the creation of novel chemical structures (Kommidi, Balasubramaniam, & Aidhen, 2010).

Stability and Degradation Studies

Studies on the stability and degradation of related compounds provide insights into the chemical behavior of Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate. Pretzer and Repta (1987) investigated the stability and degradation mechanism of similar derivatives, contributing to understanding the compound's stability in various conditions (Pretzer & Repta, 1987).

Spectroscopic Studies

Tsujihara, Furukawa, and Ōae (1970) conducted infrared, ultraviolet, and NMR spectroscopic studies on N-p-tolylsulfonylsulfilimines, which are structurally related, to understand their physical properties. This research is crucial for determining how such compounds interact with light and electromagnetic fields, which is essential for various scientific applications (Tsujihara, Furukawa, & Ōae, 1970).

Anticancer and Antimicrobial Research

Some derivatives have been studied for their potential in medicinal chemistry. For instance, Muškinja et al. (2019) synthesized sulfonyl esters to test their in vitro cytotoxic activities, indicating potential applications in cancer research (Muškinja et al., 2019). Additionally, Murugavel et al. (2017) synthesized and tested a compound for antimicrobial activity, showing its potential use in fighting infections (Murugavel, Velan, Kannan, & Bakthadoss, 2017).

Eigenschaften

IUPAC Name |

methyl 2-(3-methoxy-N-(4-methylphenyl)sulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO5S/c1-13-7-9-16(10-8-13)24(20,21)18(12-17(19)23-3)14-5-4-6-15(11-14)22-2/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTALVXQMKOBPAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

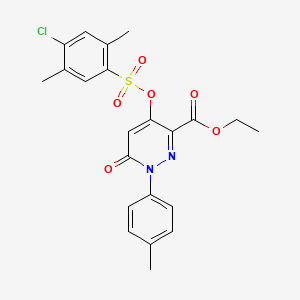

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2487982.png)

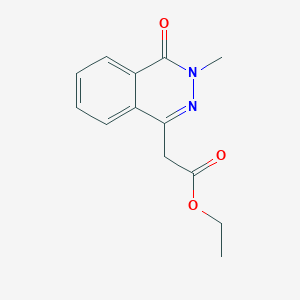

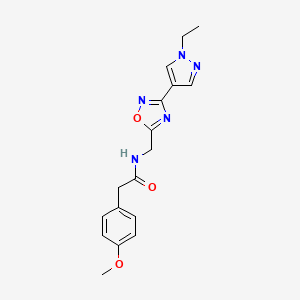

![1-(naphthalen-2-ylmethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole](/img/structure/B2487986.png)

![2-oxo-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2H-chromene-3-carboxamide](/img/structure/B2487988.png)

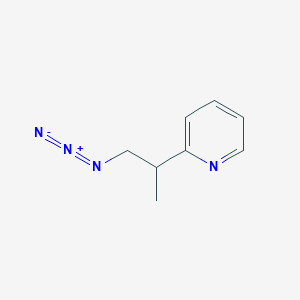

![[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2487989.png)

![1-(2,3-Dimethylphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2487993.png)

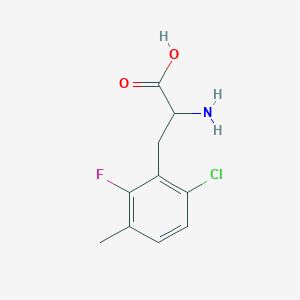

![2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2487999.png)

![1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B2488004.png)